(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester Heneicosapentaenoic Acid (HPA) is a fatty acid present in trace amounts in the green algae Bryopsis pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for prostaglandin H (PGH) synthase and for 5-lipoxygenase but retains the ability to rapidly inactivate PGH synthase. In certain formulations, HPA methyl ester may serve as a prodrug, which should facilitate uptake of HPA and then be hydrolyzed by esterases to generate the free acid once incorporated into cells. It may also be useful as a reference standard in analytical work.
Brand Name: Vulcanchem
CAS No.: 65919-53-1
VCID: VC0153899
InChI: InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
SMILES: CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

CAS No.: 65919-53-1

Cat. No.: VC0153899

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester - 65919-53-1

Specification

CAS No. 65919-53-1
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
Standard InChI InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Standard InChI Key VWHAHPVYEMPWTO-JEBPEJKESA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
SMILES CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Appearance Assay:≥98%A solution in ethanol

Introduction

Chemical Structure and Identifiers

Molecular Structure

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester features a 21-carbon chain with five double bonds, all in the Z (cis) configuration, and a methyl ester functional group. The compound's spatial arrangement is critical to its properties and potential biological activity, with the Z-configuration determining the shape and flexibility of the molecule .

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:

Identifier TypeValue
CAS Number65919-53-1
PubChem CID90382235
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
IUPAC Namemethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
InChIInChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
InChIKeyVWHAHPVYEMPWTO-JEBPEJKESA-N
SMILESCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC

Table 1: Chemical identifiers for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

Synonyms

The compound is known by several synonyms in scientific literature and commercial sources:

  • (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

  • METHYL (6Z,9Z,12Z,15Z,18Z)-HENICOSA-6,9,12,15,18-PENTAENOATE

  • Heneicosapentaenoic acid methyl ester

  • 6,9,12,15,18-heneicosapentaenoic acid

  • HEP acid

  • (6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

Physical and Chemical Properties

Computed Properties

Computational methods have generated several key physicochemical properties for this compound, as summarized in Table 2:

PropertyValueMethod/Reference
Molecular Weight330.5 g/molComputed by PubChem 2.2
XLogP3-AA6.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count15Computed by Cactvs 3.4.8.18
Exact Mass330.255880323 DaComputed by PubChem 2.2

Table 2: Computed physicochemical properties of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

The high XLogP3-AA value of 6.5 indicates significant lipophilicity, which is typical for long-chain fatty acid derivatives. This property suggests poor water solubility but good solubility in nonpolar solvents. The presence of 15 rotatable bonds indicates considerable molecular flexibility, which may influence its conformational behavior in different environments.

Structural Characteristics

The compound features five double bonds with Z (cis) configuration, which introduces significant bends in the carbon chain. This structural feature is important because it affects the molecule's three-dimensional shape and packing in biological systems. The methyl ester group at one end of the molecule provides distinct chemical reactivity compared to the free fatty acid form .

Spectroscopic Data

Nuclear Magnetic Resonance Spectroscopy

13C NMR spectral data is available for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, as noted in the PubChem database. These spectral data, copyrighted by John Wiley & Sons, Inc., provide valuable information for compound identification and structural verification . The specific chemical shifts and coupling patterns would be characteristic of the polyunsaturated carbon chain and ester functionality.

Mass Spectrometry

GC-MS spectral data is available from two sources:

  • The NIST database (NIST Number: 336492) with a total of 146 peaks, with the top three peaks at m/z values of 79, 91, and 67

  • From Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy)

These mass spectral profiles can be used for analytical identification and quantification of the compound in complex mixtures.

ParameterClassification
GHS SymbolsGHS02, GHS07
Signal WordDanger
Hazard StatementsH225-H319
Precautionary StatementsP210-P233-P240-P241-P242-P243-P264-P280-P303+P361+P353-P305+P351+P338-P337+P313-P370+P378-P403+P235-P501

Table 3: GHS Classification of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

The GHS02 symbol indicates flammability, while GHS07 indicates irritant properties. The hazard statements suggest:

  • H225: Highly flammable liquid and vapor

  • H319: Causes serious eye irritation

ManufacturerProduct NumberDescriptionPackagingPrice (USD)Last Updated
Cayman Chemical11622Heneicosapentaenoic Acid methyl ester ≥98%1mg$1082024-03-01
Cayman Chemical11622Heneicosapentaenoic Acid methyl ester ≥98%5mg$4772024-03-01

Table 4: Commercial availability and pricing of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

The relatively high price for small quantities suggests that this compound is primarily used for specialized research applications rather than industrial processes.

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